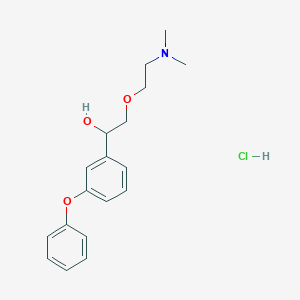

1H-Imidazole-2-carboxaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NMR Characterization of Hydrate and Aldehyde Forms

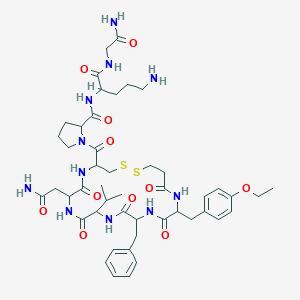

The study of the aldehyde-hydrate form of imidazole-2-carboxaldehyde (4) has shown that the hydrate form is stable and can be precipitated at a pH of 8.0, while the aldehyde form can be isolated at pH levels of 6.5 and 9.5. The use of FTIR and NMR experiments, including solution- and solid-state NMR, has been crucial in determining the existence and stability of these forms. Additionally, the tautomeric forms of 2-substituted imidazole compounds were analyzed to understand the influence of hybridization on the carbon adjacent to the imidazole ring. This was done using (^{13}C) NMR in various solvents. The syn- and anti-isomers of oxime 8, derived from imidazole-2-carboxaldehyde, were characterized by solid-state NMR and variable-temperature NMR experiments in acetone-d(6) .

Iron-Catalyzed Synthesis of 2H-Imidazoles

A novel method for synthesizing 2H-imidazoles has been developed through an iron-catalyzed [3 + 2] annulation process. This method uses oxime acetates and vinyl azides and is characterized by its redox-neutral conditions. The process involves N-O/N-N bond cleavages and two C-N bond formations, resulting in 2,4-substituted 2H-imidazoles. The reaction is performed under mild conditions without the need for additives or ligands, making it a green reaction with acetic acid and nitrogen as byproducts .

Oxorhenium(V) Complexes with 1H-Benzimidazole-2-Carboxylic Acid

Three novel oxorhenium(V) complexes incorporating 1H-benzimidazole-2-carboxylic acid were synthesized and characterized using various spectroscopic methods and single crystal X-ray diffraction analysis. DFT calculations were also undertaken to elucidate structural, spectroscopic, and bonding properties. These complexes demonstrated catalytic activity in the epoxidation of cyclooctene with tert-butyl hydroperoxide, with yields varying between 60% and 64% .

Synthesis and Transformations of 1H-Imidazole 3-Oxides

New optically active 1H-imidazole 3-oxides were prepared from a series of reactions involving a-(hydroxyimino) ketones, a-amino acid methyl esters, and formaldehyde. These compounds could be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives or reduced to yield optically active 2,3-bis(imidazolyl)propanoates. Additionally, acetamides were obtained by reacting (1H-imidazol-1-yl)acetates with primary amines .

Copper-Catalyzed Oxidative Coupling Reaction

A practical synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes was developed through a copper-catalyzed oxidative coupling reaction of amidines and α,β-unsaturated aldehydes. This method is notable for preserving the aldehyde group, using inexpensive catalysts, and achieving high atom economy under mild conditions .

Microwave-Assisted Synthesis of 2,4,5-Triaryl-Imidazole

2,4,5-Triaryl-imidazoles were synthesized from keto-oxime through cyclization to N-hydroxyimidazole followed by an unprecedented in situ thermal reduction of the N-O bond. This process was facilitated by microwave irradiation at 200 degrees Celsius for 20 minutes, resulting in moderate to good yields .

Aplicaciones Científicas De Investigación

Oxidative Conversion and Kinetic Studies

Research by Manjunatha and Puttaswamy (2016) explored the oxidative conversion of various imidazoles, including 1H-imidazole-2-carboxaldehyde (2-CaIzlH), to imidazolones using chloramine-B. This study provided insight into the reaction kinetics and the environmental benefits of using eco-friendly reagents for the conversion of imidazoles to imidazolones (Manjunatha & Puttaswamy, 2016).

Acid-Base and Tautomeric Equilibria

Somin, Shapranova, and Kuznetsov (1973) investigated the acid-base and tautomeric equilibria of various oximes, including imidazole-2-carboxaldehyde oxime. They determined the parameters of these equilibria in aqueous solutions, contributing to the understanding of the chemical behavior of these compounds (Somin, Shapranova, & Kuznetsov, 1973).

Synthesis and Environmental Impact

Maxut, Nozière, Fenet, and Mechakra (2015) studied the formation of small imidazoles, including imidazole-2-carboxaldehyde, from reactions of glyoxal with NH4(+) in water. Their research is particularly relevant for understanding environmentally-friendly synthetic procedures and the chemistry of natural environments (Maxut et al., 2015).

NMR Characterization

Martínez, Romasanta, Chattah, and Buldain (2010) conducted NMR characterization of the hydrate and aldehyde forms of imidazole-2-carboxaldehyde and its derivatives. Their research contributes to the understanding of the stability and existence of different forms of this compound (Martínez et al., 2010).

Application in Synthesis of Spin Probes

Kirilyuk et al. (2003) worked on the synthesis of new pH-sensitive spin probes using 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides. This research highlights the application of imidazole derivatives in the development of sensitive probes for scientific studies (Kirilyuk et al., 2003).

Fluorescent Sensing of Ions

Jeyanthi, Iniya, Krishnaveni, and Chellappa (2013) developed a ratiometric fluorescent sensor based on an imidazole platform, which included imidazole-2-carboxaldehyde, for the selective recognition of Al3+ ions. Their work is significant in the field of chemosensing and environmental monitoring (Jeyanthi et al., 2013).

Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes

Ofori, Suvanto, Jääskeläinen, Koskinen, Koshevoy, and Hirva (2016) analyzed silver imidazolecarbaldehyde oxime complexes. They explored the coordination modes and structural aspects, which is crucial for understanding the interaction of metal ions with organic ligands (Ofori et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

(NE)-N-(1H-imidazol-2-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c8-7-3-4-5-1-2-6-4/h1-3,8H,(H,5,6)/b7-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKWQRUCZNBSDY-XVNBXDOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-2-carboxaldehyde oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.